3-[3-(Benzyloxy)propoxy]azetidine
Description
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-(3-phenylmethoxypropoxy)azetidine |
InChI |
InChI=1S/C13H19NO2/c1-2-5-12(6-3-1)11-15-7-4-8-16-13-9-14-10-13/h1-3,5-6,13-14H,4,7-11H2 |
InChI Key |
KMBPEPXUJHYRTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Example Procedure:
- Synthesis begins with benzyl alcohol, which is converted to benzyl chloride or bromide.
- The halide reacts with a suitable nucleophile, such as a protected amino alcohol, to form the benzyloxy-propoxy chain.
- Cyclization is induced by heating or using a base to form the azetidine ring, often through intramolecular nucleophilic attack of the amino group on an electrophilic carbon.
Limitations : This approach can be lengthy, with multiple purification steps, and may suffer from low yields due to side reactions.
Catalyzed Intramolecular Cyclization of Epoxy Amines
Recent advances have demonstrated the efficacy of Lewis acid catalysis, particularly Lanthanide triflates (La(OTf)₃) , in promoting regioselective intramolecular aminolysis of epoxy amines to form azetidines, including compounds like 3-[3-(Benzyloxy)propoxy]azetidine .
Key Methodology:
- Starting Material : A linear epoxy amine bearing the benzyloxy-propoxy chain.
- Catalysis : La(OTf)₃ catalyzes the regioselective ring-opening of the epoxy group, favoring formation of the azetidine ring.
- Reaction Conditions :
- Solvent: Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE)
- Temperature: Reflux conditions
- Catalyst loading: Approximately 5 mol%
- Duration: 2-3 hours
Reaction Scheme:
cis-3,4-epoxy amine + La(OTf)₃ → Azetidine derivative
Research Data:
- Yields : Typically high (81-94%) with excellent regioselectivity.
- Functional Group Tolerance : Compatible with various substituents, including benzyl, alkyl, and aromatic groups.
- Advantages : Shorter reaction times, high regioselectivity, and operational simplicity.
Source:
- The recent study published in Frontiers in Chemistry highlights La(OTf)₃-catalyzed regioselective aminolysis, emphasizing its utility in synthesizing nitrogen heterocycles like azetidines with complex substituents, including benzyloxy groups (Reference).
Modification of Epoxy or Amino Precursors
Another approach involves functionalizing epoxy compounds or amino derivatives with benzyloxy groups prior to cyclization:
- Preparation of epoxy benzyloxy derivatives via nucleophilic addition of benzyloxy groups to epoxides.
- Intramolecular cyclization using Lewis acids or bases to form the azetidine ring.
Example:
- Synthesis of epoxy benzyloxy compounds followed by cyclization under Lewis acid catalysis.
- Use of protecting groups to prevent side reactions, followed by deprotection after ring formation.
Recent Innovations:
- Use of La(OTf)₃ to catalyze regioselective ring-opening of epoxy amines, leading to azetidines with benzyloxy substituents attached through flexible linkers, as demonstrated in recent research (Reference).
Data Summary and Comparative Analysis
| Methodology | Starting Materials | Catalysts/Reagents | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Conventional multi-step | Amino alcohols, halogenated benzyloxy compounds | Base, heat | Multiple steps, purification | Variable | Flexibility in functionalization | Lengthy, low overall yield |
| Lewis acid catalysis | Epoxy amines with benzyloxy chains | La(OTf)₃ | Reflux in DCE or CH₂Cl₂ | 81-94% | High regioselectivity, short | Requires specific substrates |
| Epoxy precursor modification | Epoxy benzyloxy derivatives | Lewis acids, protective groups | Reflux, controlled deprotection | Moderate to high | Precise control over substituents | Additional synthetic steps |
Chemical Reactions Analysis
Types of Reactions
3-[3-(Benzyloxy)propoxy]azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the azetidine ring.
Scientific Research Applications
Based on the provided search results, a detailed article focusing solely on the applications of the compound "3-[3-(Benzyloxy)propoxy]azetidine" is not available. However, the search results do provide information on azetidines and related compounds, which can be used to infer potential applications of this compound.
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are found in various biologically active molecules and pharmaceuticals .
Potential applications based on the search results:
- MEK Inhibitors: Azetidines can be used as MEK inhibitors for treating proliferative diseases .
- Pharmaceutical Intermediates: Azetidine-3-carboxylic acid can be used as an intermediate in the preparation of S1P1/Edg1 receptor agonists, which are immunosuppressive agents .
- Antimicrobial and Anticancer Agents: Novel substituted benzamides have been designed, synthesized, and evaluated for their antimicrobial and anticancer activities .
- Anti-inflammatory Activity: Some azetidinone derivatives have anti-inflammatory action .
- Analgesic Activity: Certain benzimidazole derivatives have shown analgesic effects .
- Chalcones Synthesis: Azetidines can be used in the synthesis of heterocyclic chalcones .
- Derivatives for treating systemic infections: Azetidines can be used for development of therapeutic agents with better activity for treating life threatening systemic infections .
- Treatment of Cryptosporidiosis: Azetidines have been identified as promising lead compounds for the treatment of cryptosporidiosis .
Table of Potential Applications
Case Studies
- Cobimetinib Synthesis: Azetidines are used in the enantioselective synthesis of cobimetinib, a selective kinase inhibitor .
- Anti-malarial Compound Synthesis: Azetidines are used in the synthesis of an anti-malarial compound, featuring a bicyclic azetidine as a key motif .
- Anti-tumor agents: New benzodioxole-based thiosemicarbazone derivatives were synthesized and evaluated for their cytotoxic effects on A549 human lung adenocarcinoma, C6 rat glioma and NIH/3T3 mouse embryonic fibroblast cells .
- TRI activity: Novel azetidines based on the 3-aryl-3-oxypropylamine scaffold were designed, synthesized, and evaluated as TRIs . Compound 6be showed activity in vivo in FST at 10 mg/kg IV or 20-40 mg/kg PO .
Mechanism of Action
The mechanism of action of 3-[3-(Benzyloxy)propoxy]azetidine involves its interaction with molecular targets and pathways. The ring strain in the azetidine ring facilitates bond cleavage and functionalization, making it reactive under specific conditions . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-[3-(Benzyloxy)propoxy]azetidine with key analogs, highlighting differences in molecular weight, substituents, and physicochemical properties:
Key Observations:
Fluorinated derivatives (e.g., 3-(3-fluorophenoxy)azetidine) exhibit lower molecular weights and higher densities due to fluorine’s electronegativity. The pKa of 9.30 in this analog suggests moderate basicity, which could influence solubility and receptor interactions .
Conformational Stability :
- X-ray crystallography of 3-phenyl-3-phenylmethoxyazetidine (30A) reveals a planar azetidine ring with substituents adopting equatorial positions, suggesting that bulkier groups (e.g., benzyloxypropoxy) may impose steric constraints affecting binding affinity .
Biological Activity
3-[3-(Benzyloxy)propoxy]azetidine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from various studies and research findings.
Synthesis of this compound
The synthesis of this compound involves several steps, typically starting from readily available precursors. The process includes:
- Formation of the azetidine ring through cyclization reactions.
- Alkylation with benzyloxy groups to introduce the desired substituents.
The detailed synthetic routes often utilize methods that minimize the use of toxic reagents, making them more suitable for large-scale production .
Biological Evaluation
The biological activity of this compound has been evaluated in various contexts, particularly its potential as an acetylcholinesterase (AChE) inhibitor. This activity is significant as AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Acetylcholinesterase Inhibition
Research indicates that derivatives similar to this compound exhibit AChE inhibition with IC50 values ranging from 8.99 to 28.31 μM. Such compounds were tested using in vivo models, demonstrating memory-enhancing effects comparable to established drugs like piracetam .
The mechanism by which this compound exerts its biological effects may involve:
- Binding Affinity : Molecular docking studies suggest a stable binding orientation at the AChE active site.
- Neuroprotective Effects : The compound may enhance cholinergic transmission by preventing acetylcholine breakdown, thereby improving cognitive functions .
Case Studies and Research Findings
Several studies have documented the effects and potential therapeutic applications of compounds related to this compound:
- Memory Enhancement in Animal Models :
- Anti-inflammatory Properties :
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Biological Activity | IC50 (μM) | Model Used |
|---|---|---|---|
| This compound | AChE Inhibition | 8.99 - 28.31 | Mice (memory tests) |
| Derivative A | Anti-inflammatory (iNOS, COX-2) | Not specified | In vitro assays |
| Derivative B | Memory enhancement | Not specified | Elevated plus maze |
Q & A
Q. What are the recommended synthetic routes for 3-[3-(Benzyloxy)propoxy]azetidine, and how can reaction conditions be optimized?
The synthesis of this compound can be approached through multi-step protocols. A typical route involves:
Azetidine Functionalization : Reacting 3-aminoazetidine with a benzyloxypropyl halide under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the benzyloxypropoxy side chain.
Protection/Deprotection Strategies : Using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect reactive sites during intermediate steps, followed by acidic or catalytic hydrogenation for deprotection .
Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading (e.g., Pd/C for hydrogenolysis) to improve yields. Continuous flow reactors may enhance scalability and reproducibility .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the azetidine ring structure and benzyloxypropoxy substituent positions. Aromatic protons (δ 7.2–7.4 ppm) and azetidine ring protons (δ 3.5–4.0 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₁₉NO₃, expected [M+H]⁺ = 238.1443).
- X-ray Diffraction : For unambiguous structural determination, particularly to resolve stereoelectronic effects of the benzyloxy group .
Q. How does the benzyloxypropoxy substituent influence the compound’s chemical reactivity?
The benzyloxy group introduces:
- Steric Hindrance : Bulky substituents may slow nucleophilic attacks on the azetidine ring.
- Electronic Effects : The electron-donating benzyloxy group increases electron density at the propoxy oxygen, enhancing its nucleophilicity in substitution reactions.
Controlled experiments with analogs (e.g., methoxy vs. benzyloxy derivatives) can isolate these effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?
SAR studies should:
Synthesize Analog Libraries : Vary substituents (e.g., halogens, alkyl chains) on the benzyl or azetidine rings.
Assay Biological Activity : Test against targets (e.g., kinases, GPCRs) using enzyme inhibition assays or cell-based models.
Compare with Known Derivatives : Reference existing data on structurally similar compounds (Table 1).
Table 1 : Comparative Biological Activity of Azetidine Derivatives
| Compound | Anticancer Activity (IC₅₀, µM) | Antimicrobial Activity (MIC, µg/mL) | Source |
|---|---|---|---|
| 3-(4-Methoxyphenoxy)azetidine | 85 | 0.6 | |
| 3-(Benzyloxy)azetidine | 78 | 1.2 |
Q. What computational methods are effective for predicting this compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., protein tyrosine phosphatases). PubChem’s 3D conformer data (CID: 1236862) provides starting structures .
- QSAR Modeling : Train models on azetidine derivative datasets to predict logP, solubility, and toxicity.
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) .
Q. How should researchers address contradictions in reported biological activity data for azetidine derivatives?
Replicate Studies : Ensure consistent assay conditions (e.g., cell lines, incubation times).
Control Variables : Test purity (>98% via HPLC) and stereochemical integrity (chiral HPLC).
Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, CAS Common Chemistry) to identify outliers .
Methodological Considerations
- Handling Air-Sensitive Intermediates : Use Schlenk lines or gloveboxes for reactions involving azetidine’s strained ring.
- Data Reproducibility : Document reaction parameters (e.g., solvent, catalyst loading) in detail for peer validation.
- Ethical Compliance : Adhere to institutional guidelines for biological testing and computational resource usage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
